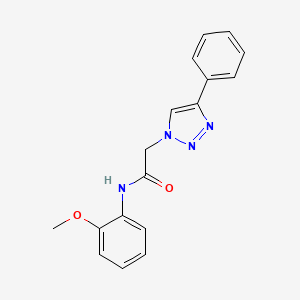
4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” is a chemical compound that belongs to the class of quinolones . Quinolones are a type of heterocyclic organic compound with a bicyclic structure, which includes a quinoline system .
Molecular Structure Analysis
Quinolones have a bicyclic structure that includes a benzene ring fused to a pyridine ring . The specific molecular structure of “4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” would include these rings, along with additional functional groups specified in its name.
Chemical Reactions Analysis
Quinolones can undergo a variety of chemical reactions, including substitutions and additions . The specific reactions that “4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide” can undergo would depend on its specific structure and the conditions under which it is reacted.
Wissenschaftliche Forschungsanwendungen
Regioselectivity and Biological Activity
Regioselectivity of N-ethylation Reaction : A study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a structurally related compound, reveals its importance in medicinal chemistry due to the compound's biological and synthetic versatility. The study employs DFT methods to investigate the regiosselective ethylation reaction, highlighting the compound's potential in developing pharmacological activities like antibacterial and antiviral properties (Batalha et al., 2019).
Synthesis and Evaluation of Derivatives
Synthesis of Quinoline Derivatives : Research on the synthesis of benzo-, pyrido-, thieno-, and imidazo-fused N-hydroxy-4-oxopyrimidine-2-carboxylic acid derivatives involves the creation of cyclic hydroxamic acids and related analogues. This work underscores the synthetic versatility of quinoline derivatives and their potential in developing novel compounds with therapeutic applications (Bosch et al., 2011).
Antimicrobial and Antifungal Activities
Antimicrobial Agents : A study synthesizing a series of compounds with the quinazolinone and 4-thiazolidinone framework demonstrated significant in vitro antibacterial and antifungal activities. This research highlights the potential of quinoline derivatives in combating various microbial infections (Desai et al., 2011).
Molecular Modeling and Cholinesterase Inhibition
Cholinesterase Inhibitors : The synthesis, biological evaluation, and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives highlight their application as cholinesterase inhibitors. This study indicates the therapeutic potential of these compounds in treating diseases associated with cholinesterase activity (Tomassoli et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide involves the condensation of 2-amino-3-cyanobenzoic acid with 2-thienylmethylamine, followed by cyclization and subsequent reduction to form the final product.", "Starting Materials": [ "2-amino-3-cyanobenzoic acid", "2-thienylmethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanobenzoic acid with 2-thienylmethylamine in ethanol using hydrochloric acid as a catalyst to form N-(2-thienylmethyl)-2-amino-3-cyanobenzoic acid.", "Step 2: Cyclization of N-(2-thienylmethyl)-2-amino-3-cyanobenzoic acid in ethanol using sodium hydroxide as a catalyst to form 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide.", "Step 3: Reduction of 4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide using sodium borohydride in ethanol to form the final product." ] } | |
CAS-Nummer |
946330-98-9 |
Produktname |
4-hydroxy-2-oxo-N-(2-thienylmethyl)-1,2-dihydroquinoline-3-carboxamide |
Molekularformel |
C15H12N2O3S |
Molekulargewicht |
300.33 |
IUPAC-Name |
4-hydroxy-2-oxo-N-(thiophen-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c18-13-10-5-1-2-6-11(10)17-15(20)12(13)14(19)16-8-9-4-3-7-21-9/h1-7H,8H2,(H,16,19)(H2,17,18,20) |
InChI-Schlüssel |
WFURYDVJMDDYGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=CS3)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2391882.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2391883.png)


![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)
![3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2391890.png)
![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)
![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)
![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)
![(5r,7R,9S,10ar)-3-methyloctahydro-3H-5,9:7,10a-dimethanocyclonona[d][1,2]oxathiole 2,2-dioxide](/img/structure/B2391899.png)


![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2391904.png)